N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide
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Overview
Description
N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a triazolopyrazine core, a fluorophenyl moiety, and a sulfanyl group, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Moiety: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-fluorobenzyl bromide and suitable nucleophiles.
Attachment of the Sulfanyl Group: The sulfanyl group can be incorporated through thiolation reactions using thiol reagents such as thiourea or thioglycolic acid.
Final Coupling and Functionalization: The final step involves coupling the intermediate with N-butyl-N-methylacetamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine core and the fluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-({7-[(2-chlorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide
- N-butyl-2-({7-[(2-bromophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide
- N-butyl-2-({7-[(2-methylphenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide
Uniqueness
N-butyl-2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-methylacetamide is unique due to the presence of the fluorophenyl moiety, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-butyl-2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-4-9-23(2)16(26)13-28-19-22-21-17-18(27)24(10-11-25(17)19)12-14-7-5-6-8-15(14)20/h5-8,10-11H,3-4,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIBBTZGZAUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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